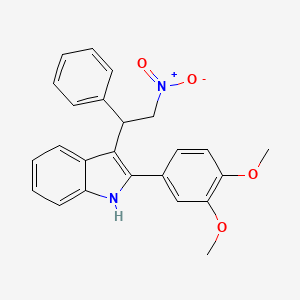
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 2-nitro-1-phenylethyl group attached to the indole core. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the 2-Nitro-1-Phenylethyl Group: This step involves the nitration of a phenylethyl group followed by its attachment to the indole core through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Amine derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated or alkylated products.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dimethoxyphenyl)-1H-indole: Lacks the 2-nitro-1-phenylethyl group.
3-(2-nitro-1-phenylethyl)-1H-indole: Lacks the 3,4-dimethoxyphenyl group.
2-phenyl-3-(2-nitro-1-phenylethyl)-1H-indole: Lacks the methoxy groups on the phenyl ring.
Uniqueness
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is unique due to the presence of both the 3,4-dimethoxyphenyl group and the 2-nitro-1-phenylethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H22N2O4 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole |
InChI |
InChI=1S/C24H22N2O4/c1-29-21-13-12-17(14-22(21)30-2)24-23(18-10-6-7-11-20(18)25-24)19(15-26(27)28)16-8-4-3-5-9-16/h3-14,19,25H,15H2,1-2H3 |
InChI-Schlüssel |
KBOVZVRGNGKAKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


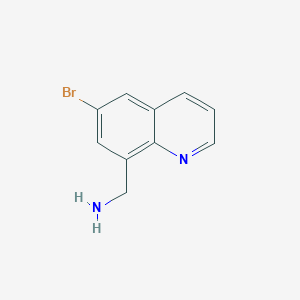
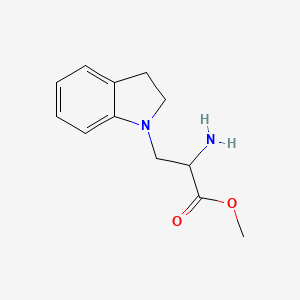

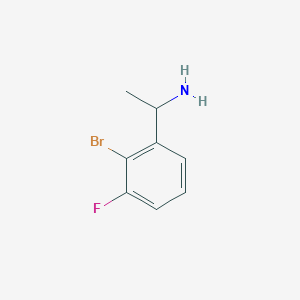
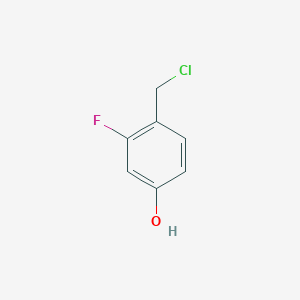
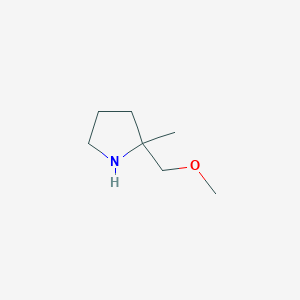
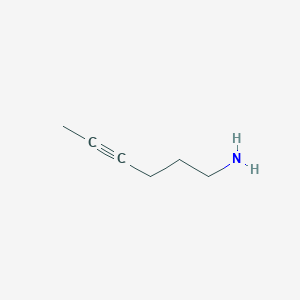
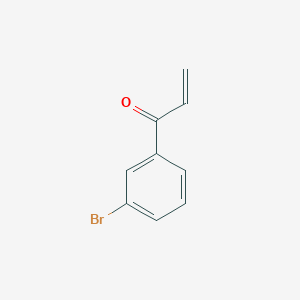
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)

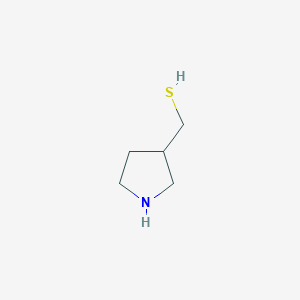
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
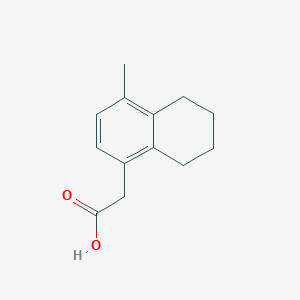
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
